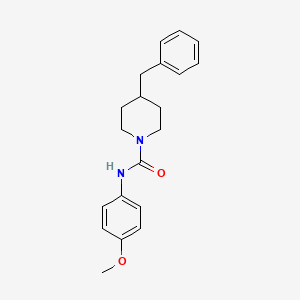

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the carboxamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of benzyl chloride with piperidine in the presence of a base such as triethylamine. The resulting benzylpiperidine is then reacted with 4-methoxybenzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzyl group to a benzaldehyde or benzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.

Major Products Formed:

Oxidation: Benzaldehyde or benzoic acid

Reduction: Piperidine amine

Substitution: Various substituted piperidines depending on the nucleophile used

Applications De Recherche Scientifique

Modulation of Fatty Acid Amide Hydrolase

One of the primary applications of 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide derivatives is their role as modulators of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are involved in the regulation of pain, anxiety, and inflammation. Compounds that inhibit FAAH can potentially enhance the analgesic effects of endocannabinoids, making them significant in the treatment of chronic pain and anxiety disorders .

Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes. For example, studies have shown that related compounds can inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to selectively inhibit these enzymes positions this compound as a candidate for further development in neuropharmacology .

Case Study 1: Anxiety and Pain Management

In a study evaluating the efficacy of FAAH inhibitors, compounds similar to this compound were tested for their ability to reduce anxiety-like behaviors in animal models. The results demonstrated a significant reduction in anxiety levels, suggesting that these compounds could serve as potential therapeutic agents for anxiety disorders .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could protect neuronal cells from apoptosis, highlighting their potential use in treating neurodegenerative diseases .

Data Tables

| Application | Mechanism | Potential Therapeutic Use |

|---|---|---|

| Modulation of FAAH | Inhibition of endocannabinoid breakdown | Chronic pain, anxiety disorders |

| Inhibition of MAO and AChE | Modulation of neurotransmitter levels | Alzheimer's disease |

| Neuroprotection | Protection against oxidative stress | Neurodegenerative diseases |

Mécanisme D'action

The mechanism by which 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide exerts its effects involves binding to specific molecular targets. The piperidine ring can interact with receptors and enzymes, while the benzyl and methoxyphenyl groups can enhance binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

Piperidine Derivatives: Various piperidine derivatives used in pharmacological applications.

N-(4-Methylbenzoyl)-4-benzylpiperidine: Another piperidine derivative with potential medicinal applications.

Uniqueness: 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity

Activité Biologique

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique chemical structure, is believed to interact with various biological targets, influencing critical cellular processes such as proliferation, apoptosis, and signal transduction.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a piperidine ring, a benzyl group, and a methoxyphenyl moiety, which contribute to its biological activities. The presence of these functional groups suggests potential interactions with various receptors and enzymes.

Target of Action

Research indicates that compounds similar to this compound may target multiple cellular pathways. These include:

- Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation.

- Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in cancerous cells.

- Signal Transduction Alteration : They may modulate signaling pathways involved in cancer progression and metastasis.

Mode of Action

The interaction mechanism likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins. This allows the compound to effectively bind to its targets and exert its biological effects.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers. IC50 values in these studies indicate effective inhibition of cell proliferation at micromolar concentrations.

Mechanistic Insights

The mechanism underlying the anticancer effects includes the induction of apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins. Additionally, the compound has been shown to disrupt key signaling pathways involved in cancer cell survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound exhibits moderate absorption characteristics.

- Metabolism : It undergoes metabolic transformations that may affect its efficacy and safety profile.

- Excretion : Primarily excreted via renal pathways.

Case Studies

One notable case study involved the evaluation of this compound's effects on Mycobacterium tuberculosis growth. High-throughput screening identified it as a promising candidate with minimal cytotoxicity and effective antibacterial properties against resistant strains.

Propriétés

IUPAC Name |

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)21-20(23)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZULPUROMPZMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.